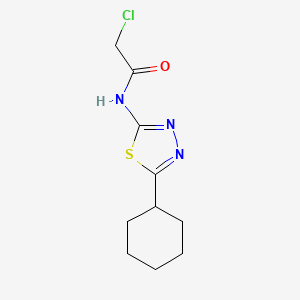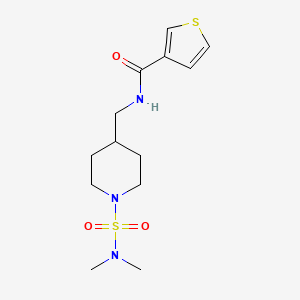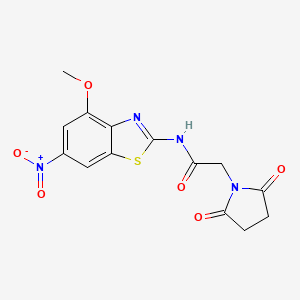
2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide” is a chemical compound used for proteomics research . It has a molecular formula of C10H14ClN3OS and a molecular weight of 259.76 .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered heterocyclic thiadiazole ring attached to a cyclohexyl group and an acetamide group . The presence of the thiadiazole ring makes this compound a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .Scientific Research Applications
Chemical Reactivity and Synthesis
2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide, as part of the thiadiazole derivatives, plays a significant role in heterocyclic synthesis. Thiadiazoles and their derivatives have gained importance in recent years due to their extensive pharmacological activities, which may be attributed to the presence of the toxophoric N2C2S moiety. These compounds possess a broad spectrum of biological activities including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. The development of hybrid molecules through the combination of different molecules in one frame may lead to compounds with interesting biological profiles (Mishra et al., 2015).
Environmental Impact and Monitoring
While the specific compound this compound was not directly mentioned in environmental studies, it's crucial to be aware of the environmental monitoring and potential impact of similar compounds. The Acetochlor Registration Partnership conducted extensive ground water monitoring programs for related compounds, primarily focusing on acetochlor but also analyzing other related compounds. This monitoring is essential to understand the environmental presence and impact of such compounds, which can have implications for water quality and ecosystem health (De Guzman et al., 2005).
Pharmacological and Biological Significance
The thiadiazole moiety, as seen in this compound, is a significant pharmacophore in medicinal chemistry. The derivatives of thiadiazoles have been recognized for their wide range of biological activities. Importantly, the inclusion of the 1,3,4-thiadiazole moiety has been associated with various pharmacological effects, making it a crucial component in the development of new therapeutic agents. The compound's potential applications in healthcare and medicine are noteworthy, highlighting its significance in drug development and pharmacology (Asif, 2016).
Future Directions
The future directions for “2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide” and similar compounds could involve further exploration of their therapeutic potential. Given their ability to disrupt DNA replication processes, they could be further studied for potential applications in treating bacterial infections and cancer .
Properties
IUPAC Name |
2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3OS/c11-6-8(15)12-10-14-13-9(16-10)7-4-2-1-3-5-7/h7H,1-6H2,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEZIQNQBGAOOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2782487.png)

![4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2782490.png)

![2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N,N-dimethylacetamide](/img/structure/B2782495.png)

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-propylpentanamide](/img/structure/B2782498.png)


![2-{N-[(4-bromophenyl)methyl]-1-(3,6-dichloropyridin-2-yl)formamido}acetamide](/img/structure/B2782502.png)



